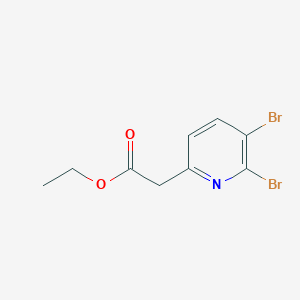

Ethyl 2,3-dibromopyridine-6-acetate

Description

Significance of Functionalized Pyridines as Versatile Molecular Scaffolds in Organic Chemistry

Functionalized pyridines are of paramount importance in medicinal chemistry, with over 95 FDA-approved drugs containing a pyridine (B92270) or dihydropyridine (B1217469) core. nih.gov These include treatments for a wide range of diseases such as tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. nih.gov The pyridine motif's prevalence stems from its ability to engage in various biological interactions and the ease with which its structure can be modified to optimize pharmacological activity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carbon atoms can be substituted to modulate the molecule's electronic properties, solubility, and steric profile.

The synthesis of highly functionalized pyridines is a dynamic area of research, with numerous methods being developed to introduce a wide variety of substituents onto the pyridine core. acs.orgorganic-chemistry.orgresearchgate.net These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org The ability to construct complex molecular architectures from relatively simple pyridine building blocks has made them a cornerstone of modern drug discovery and development. nih.gov

Strategic Importance of Halogenated Pyridines as Precursors for Complex Molecule Construction

Among the various types of functionalized pyridines, halogenated pyridines stand out as particularly valuable synthetic intermediates. The halogen atoms serve as versatile handles for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net

The strategic placement of halogen atoms on the pyridine ring enables chemists to sequentially introduce different functional groups, leading to the construction of highly complex and diverse molecular structures. nih.gov For instance, a di- or tri-halogenated pyridine can undergo a series of selective cross-coupling reactions to introduce different aryl, alkyl, or amino groups at specific positions. This stepwise approach provides a powerful tool for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov The reactivity of the halogen atoms can often be controlled by the choice of catalyst and reaction conditions, allowing for regioselective functionalization. nih.gov

Contextualization of Ethyl 2,3-dibromopyridine-6-acetate as a Key Synthetic Intermediate

This compound is a specialized halogenated pyridine derivative that embodies the strategic importance of this class of compounds. This molecule features a pyridine ring substituted with two bromine atoms at the 2- and 3-positions and an ethyl acetate (B1210297) group at the 6-position. The presence of two distinct halogen atoms with different chemical environments, along with the ester functionality, makes this compound a highly versatile and valuable building block for the synthesis of complex molecular targets.

The differential reactivity of the bromine atoms at the 2- and 3-positions can be exploited to achieve selective functionalization. For example, the bromine at the 2-position is generally more reactive towards certain cross-coupling reactions due to its proximity to the nitrogen atom. This allows for the sequential introduction of different substituents at the 2- and 3-positions, providing a route to unsymmetrically substituted pyridine derivatives. The ethyl acetate group at the 6-position offers an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

The unique combination of functional groups in this compound makes it a key intermediate in the synthesis of a variety of complex heterocyclic systems. Its application can be found in the construction of novel scaffolds for medicinal chemistry research, where the precise arrangement of substituents on the pyridine ring is crucial for biological activity.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-(3-bromopyridin-2-yl)acetate | 197376-41-3 | C9H10BrNO2 | 244.09 |

| Ethyl 2-(6-bromopyridin-3-yl)acetate | 404361-77-9 | C9H10BrNO2 | 244.09 |

| Ethyl 2-(2,6-dibromopyridin-3-yl)acetate | 1803717-37-4 | C9H9Br2NO2 | 322.98 |

| 2,3-Dibromopyridine | 13534-89-9 | C5H3Br2N | 236.89 |

| 2,6-Dibromopyridine (B144722) | 626-05-1 | C5H3Br2N | 236.89 |

| Ethyl 2,3-dibromo-3-phenylpropanoate | 5464-70-0 | C11H12Br2O2 | 336.02 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5,6-dibromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRDYJCPSKGHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 2,3 Dibromopyridine 6 Acetate Analogs

Nucleophilic Aromatic Substitution (S_NAr) on Bromopyridine Esters

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine (B92270). The presence of electron-withdrawing groups and leaving groups on the ring facilitates this reaction.

Intrinsic Reactivity and Regioselectivity at Pyridine C-2 and C-4 Positions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C-2 (ortho) and C-4 (para) positions, making them susceptible to nucleophilic attack. youtube.com The resonance structures of pyridine show the localization of positive charge at these positions, thereby activating them towards substitution. youtube.com Consequently, leaving groups at the C-2 and C-4 positions are more readily displaced by nucleophiles compared to those at the C-3 (meta) position. youtube.com

For bromopyridine esters, the ester group further enhances the electrophilicity of the pyridine ring. The regioselectivity of nucleophilic attack is a critical aspect. In molecules like ethyl 2,3-dibromopyridine-6-acetate, both the C-2 and C-3 positions bear bromine atoms, which can act as leaving groups. However, the C-2 position is generally more activated towards S_NAr reactions due to its proximity to the ring nitrogen. DFT calculations on similar systems, such as 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position (analogous to the C-4 position in pyridines) has a higher LUMO coefficient, indicating greater susceptibility to nucleophilic attack. mdpi.com This aligns with the lower activation energy calculated for nucleophilic attack at this position, explaining the observed regioselectivity. mdpi.com

| Position on Pyridine Ring | Relative Reactivity towards S_NAr | Rationale |

| C-2 (ortho) | High | Proximity to the electronegative nitrogen atom and stabilization of the intermediate. youtube.com |

| C-4 (para) | High | Delocalization of positive charge through resonance. youtube.com |

| C-3 (meta) | Low | Less electron-deficient compared to C-2 and C-4 positions. acs.org |

Strategies for Enhanced Nucleophilic Reactivity of Pyridines

To overcome the sometimes-sluggish nature of S_NAr reactions on pyridines, several strategies have been developed to enhance their reactivity.

Lewis acids can coordinate to the nitrogen atom of the pyridine ring, increasing its electron-withdrawing character and further activating the ring towards nucleophilic attack. nih.govsci-hub.seresearchgate.net This strategy is particularly effective for activating pyridines for S_NAr and conjugate addition reactions. nih.govsci-hub.se For instance, zinc-based Lewis acids have been successfully employed to catalyze the amination of chloropyridines under mild and sustainable conditions. nih.govsci-hub.se The Lewis acid activates the pyridine core, facilitating the substitution process. nih.govsci-hub.seresearchgate.net Nickel/Lewis acid cooperative catalysis has also been shown to enable the direct C-4 selective alkylation of pyridine. nih.govacs.org

The conversion of a pyridine to its corresponding N-oxide significantly enhances its reactivity towards both electrophilic and nucleophilic substitution. bhu.ac.inalmerja.com The N-oxide group is strongly electron-withdrawing, which activates the C-2 and C-4 positions for nucleophilic attack. bhu.ac.inscripps.eduyoutube.com After the desired substitution reaction has occurred, the N-oxide can be readily deoxygenated to regenerate the pyridine ring. almerja.comacs.org This two-step sequence provides a powerful method for the functionalization of pyridines that might otherwise be unreactive. For example, 4-nitropyridine (B72724) can be synthesized by nitrating pyridine-N-oxide, followed by deoxygenation. bhu.ac.in

| Strategy | Mechanism of Activation | Key Advantages |

| Lewis Acid Catalysis | Coordination to the pyridine nitrogen, increasing the ring's electron deficiency. nih.govsci-hub.seresearchgate.net | Mild reaction conditions, catalytic nature, enhanced reactivity. nih.govsci-hub.se |

| N-Oxidation/Deoxygenation | The N-oxide group is strongly electron-withdrawing, activating C-2 and C-4 positions. bhu.ac.inalmerja.comscripps.edu | Enables substitution on otherwise unreactive pyridines; the activating group can be easily removed. almerja.com |

Examination of Meisenheimer Intermediates in S_NAr Pathways

The classical mechanism for S_NAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is formed by the attack of the nucleophile on the aromatic ring. nih.gov The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups on the ring help to stabilize this negatively charged intermediate. masterorganicchemistry.com

While Meisenheimer complexes have been isolated and characterized in some cases, recent studies suggest that the S_NAr mechanism can be more nuanced. masterorganicchemistry.comnih.gov Evidence from kinetic isotope effects and DFT calculations indicates that in certain systems, the reaction may proceed through a concerted pathway where the bond to the nucleophile is formed simultaneously with the cleavage of the bond to the leaving group, bypassing a stable intermediate. nih.govscilit.comnih.gov The nature of the substrate, nucleophile, leaving group, and solvent can all influence whether the reaction follows a stepwise or a concerted mechanism. acs.orgnih.govrsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govambeed.comresearchgate.net These reactions offer a powerful alternative to classical S_NAr reactions for the functionalization of bromopyridine esters.

The general catalytic cycle for many cross-coupling reactions, such as those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the bromopyridine ester, forming a higher-valent organometallic intermediate. youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organozinc or organoboron compound) is transferred to the transition metal center, displacing the halide. youtube.comnih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the desired product and regenerating the low-valent catalyst. youtube.com

A variety of cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig amination, can be applied to bromopyridine esters to introduce a wide range of substituents. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

| Cross-Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki Coupling | Organoboron compounds | C-C |

| Negishi Coupling | Organozinc compounds | C-C nih.gov |

| Buchwald-Hartwig Amination | Amines | C-N |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) |

| Stille Coupling | Organotin compounds | C-C |

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. core.ac.uk For substrates like this compound, the differential reactivity of the bromine atoms can be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com The reaction is widely used due to its mild conditions, commercial availability of reagents, and the environmentally benign nature of the boron-containing byproducts. youtube.com The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

In the context of polyhalogenated pyridines, the Suzuki-Miyaura coupling can exhibit significant chemoselectivity. The relative reactivity of the leaving groups generally follows the order: -I > -Br ≥ -OTf ≫ -Cl. nih.gov This allows for the stepwise and selective functionalization of di- and polyhalogenated pyridines. For instance, in a molecule containing both bromo and chloro substituents, the bromo group will preferentially undergo coupling. nih.gov The choice of catalyst and ligands is crucial in controlling the outcome of the reaction. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the palladium catalyst. libretexts.org

An efficient synthesis of enantiomerically pure 3,3'-bis-arylated BINOL derivatives has been achieved through the palladium-catalyzed Suzuki-Miyaura coupling of unprotected 3,3'-dibromo-BINOL, demonstrating complete retention of enantiopurity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridines

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-bromo-6-chloropyridin-3-yl fluorosulfate | Phenylboronic acid | Pd(PPh₃)₄/KF/Toluene | 6-chloro-5-phenylpyridin-3-yl fluorosulfate | Not specified | nih.gov |

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and many are commercially available. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The reactivity of the organic halide in Stille coupling generally follows the order I > Br > Cl, and triflates are also effective coupling partners. wikipedia.org This allows for selective reactions on polyhalogenated substrates. The versatility of the Stille reaction is demonstrated by its ability to couple a wide range of sp²-hybridized groups, including vinyl and aryl moieties. wikipedia.org The choice of palladium catalyst and ligands can influence the reaction rate and yield, with sterically hindered, electron-rich ligands often accelerating the coupling. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. organic-chemistry.orgharvard.edu

The Stille coupling has been employed in the synthesis of complex molecules, including intermediates for pharmaceuticals. harvard.edu For instance, it has been used to construct complex heterocyclic structures, such as those found in nucleosides. wikipedia.orglibretexts.org

Table 2: Key Features of the Stille Coupling

| Feature | Description |

|---|---|

| Reactants | Organostannane and an organic halide or pseudohalide. wikipedia.org |

| Catalyst | Typically a Pd(0) complex, often generated in situ from a Pd(II) precursor. wikipedia.org |

| Advantages | Stability of organostannanes to air and moisture. wikipedia.org |

| Disadvantages | Toxicity of organotin compounds. organic-chemistry.org |

| Reactivity of Halides | I > Br > Cl. wikipedia.org |

The Negishi coupling is a nickel- or palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate. organic-chemistry.orgwikipedia.org This method is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org A notable feature of Negishi coupling is the high reactivity of organozinc reagents compared to organoboranes and organostannanes, which often leads to faster reaction times. wikipedia.org However, organozinc compounds are sensitive to moisture and air, necessitating anhydrous and oxygen-free reaction conditions. wikipedia.orgyoutube.com

The general mechanism involves the oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. youtube.com The choice of catalyst is crucial, with palladium catalysts generally offering higher yields and better functional group tolerance. wikipedia.org

For dihalopyridines, the Negishi coupling can be highly regioselective. For example, in 2,5-dibromopyridine (B19318), selective coupling can be achieved at the 2-position. researchgate.net This selectivity is influenced by the greater reactivity of halides at the 2-position of the pyridine ring compared to the 3-position. orgsyn.org The Negishi coupling has proven to be a powerful tool for the synthesis of bipyridines and other heterocyclic compounds with high yields and good functional group tolerance. orgsyn.org

Table 3: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity of byproducts. libretexts.orgyoutube.com | Base-sensitive substrates can be problematic. libretexts.org |

| Stille | Organotin | Air and moisture stable reagents. wikipedia.org | High toxicity of tin compounds. organic-chemistry.org |

| Negishi | Organozinc | High reactivity, broad scope. wikipedia.org | Moisture and air sensitive reagents. wikipedia.org |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide or triflate and an alkene. wikipedia.orgyoutube.com A base is required to regenerate the active catalyst. wikipedia.org The reaction is a valuable method for the synthesis of substituted alkenes, often with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by insertion of the alkene, and then a β-hydride elimination step to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. youtube.com

In the case of dibromopyridines, double Heck cross-coupling reactions can be performed to introduce two alkenyl groups. For example, 2,3- and 3,5-dibromopyridine (B18299) react with various alkenes to yield the corresponding dialkenylpyridines. researchgate.net Interestingly, the reaction of 2,5-dibromopyridine can lead to the formation of 5,5'-di(alkenyl)-2,2'-bipyridines through a palladium-catalyzed dimerization followed by a twofold Heck reaction. researchgate.net The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency, with nitrogen-based ligands providing a good alternative to traditional phosphine ligands. researchgate.net

Dehalogenation can be a competing side reaction in Heck reactions involving aryl bromides, particularly under alkaline heating conditions. beilstein-journals.org The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can sometimes suppress this side reaction and improve the yield of the desired coupled product. beilstein-journals.org

The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first catalytic cross-coupling methods to be reported and is effective for forming C-C bonds between alkyl, vinyl, and aryl groups. wikipedia.org

A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which makes it incompatible with many functional groups, such as esters, ketones, and nitriles. wikipedia.org This lack of functional group tolerance can restrict its application in the synthesis of complex molecules. In contrast, other cross-coupling reactions like the Suzuki, Stille, and Negishi couplings generally exhibit better functional group compatibility. rug.nl

Despite this limitation, the Kumada coupling has found applications in industrial-scale synthesis where the substrates lack sensitive functional groups. wikipedia.org The choice of catalyst, typically a Ni(II) or Pd(II) complex, and reaction conditions are crucial for a successful transformation. wikipedia.org For instance, NiCl₂/Xantphos has been used as an effective catalyst for the synthesis of 3-alkyl-trifluoromethylbenzenes. researchgate.net

Chemo- and Regioselectivity in Polyhalogenated Pyridines

The presence of multiple halogen atoms on a pyridine ring, as in this compound, presents challenges and opportunities for selective functionalization. The chemo- and regioselectivity of palladium-catalyzed cross-coupling reactions are governed by the inherent reactivity differences of the C-X bonds and the reaction conditions.

The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F. nih.gov This differential reactivity allows for the selective reaction at one position while leaving other halogens intact for subsequent transformations. For a dibromopyridine, the electronic environment and steric hindrance around each bromine atom can also influence which one reacts preferentially. For example, in 2,3-dibromopyridine, the C2-Br bond is often more reactive than the C3-Br bond due to electronic factors. orgsyn.org

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the outcome of the reaction. For instance, using a less reactive catalyst system might allow for selective monocoupling, while a more active system could lead to double coupling. The choice of the organometallic reagent can also play a role in selectivity.

The ability to perform stepwise, selective cross-coupling reactions on polyhalogenated pyridines is a powerful strategy for the modular synthesis of highly substituted pyridine derivatives, which are important scaffolds in pharmaceuticals and materials science. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3'-dibromo-BINOL |

| 5-bromo-6-chloropyridin-3-yl fluorosulfate |

| 6-chloro-5-phenylpyridin-3-yl fluorosulfate |

| 3,3'-bis-arylated BINOL |

| 2,3-dibromopyridine |

| 3,5-dibromopyridine |

| 2,5-dibromopyridine |

| 5,5'-di(alkenyl)-2,2'-bipyridines |

| 3-alkyl-trifluoromethylbenzenes |

| Phenylboronic acid |

| Palladium(II) acetate (B1210297) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

| Xantphos |

| Tetrabutylammonium bromide (TBAB) |

| Copper(I) iodide |

| Nickel(II) chloride |

| Grignard reagent |

| Organoboron compound |

| Organotin compound |

| Organozinc compound |

| Triflates |

| BINOL |

| BI-DIME |

| KF |

| Toluene |

| Pd(PPh₃)₄ |

| Pd(OAc)₂ |

Differential Reactivity of Bromine Atoms in 2,3-Dibromopyridine Systems

In 2,3-dihalopyridine systems, the halogen at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the halogen at the 3-position. This differential reactivity is attributed to the electronic properties of the pyridine ring, where the 2-position is more electron-deficient due to the inductive effect of the nitrogen atom. This inherent electronic bias allows for selective functionalization at the C2-position.

For instance, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is typically faster at the more electrophilic C2-position. This selectivity can be further modulated by the choice of catalyst, ligands, and reaction conditions. Sterically demanding ligands can sometimes favor reaction at the less hindered C3-position, although this is less common. The ability to selectively react one bromine atom while leaving the other intact is a powerful tool for the sequential introduction of different functional groups, leading to the synthesis of highly substituted pyridine derivatives.

Mihovilovic and coworkers demonstrated that 2,3-dichloropyridines undergo Buchwald-Hartwig amination selectively at the more electron-deficient 2-position. nih.gov By employing a bulky XPhos ligand, they were able to achieve subsequent Suzuki-Miyaura coupling at the less activated 3-position. nih.gov This highlights how ligand choice can influence the regioselectivity of cross-coupling reactions on dihalopyridines.

Influence of Ester Functionality on Cross-Coupling Outcomes

The presence of an ester group, such as the ethyl acetate moiety at the 6-position of the pyridine ring, can significantly influence the outcome of cross-coupling reactions through both electronic and steric effects. Electronically, the ester group is electron-withdrawing, which further deactivates the pyridine ring towards electrophilic aromatic substitution but can enhance its reactivity in certain metal-catalyzed cross-coupling reactions by making the carbon-halogen bonds more susceptible to oxidative addition.

However, the steric bulk of the ester group can hinder the approach of the catalyst to the adjacent C-Br bond at the 2-position. This steric hindrance can sometimes lead to a decrease in reaction rate or even a change in regioselectivity, potentially favoring reaction at the more accessible C3-position. The interplay between these electronic and steric factors is complex and can be dependent on the specific reaction conditions, the nature of the catalyst, and the coupling partner. In some cases, the ester functionality can also act as a coordinating group, influencing the binding of the metal catalyst and thereby directing the reaction to a specific site.

Recent studies have explored the cross-coupling of aryl esters themselves, demonstrating the versatility of ester functionalities in metal-catalyzed reactions. nih.gov These studies, while not directly on pyridine systems, provide valuable insights into the potential for the ester group to participate in or influence catalytic cycles. nih.gov

| Reactant | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, 1,4-dioxane, 90°C | 2-bromo-5-phenyl-3-hexylthiophene | 85 | nih.gov |

| 2,5-dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, 1,4-dioxane, 90°C | 2-bromo-5-(4-methoxyphenyl)-3-hexylthiophene | 82 | nih.gov |

| 2,5-dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, 1,4-dioxane, 90°C | 2-bromo-5-(4-chlorophenyl)-3-hexylthiophene | 78 | nih.gov |

Alternative Metal-Catalyzed Transformations (e.g., Nickel, Copper)

While palladium has been the dominant catalyst in cross-coupling chemistry, there is a growing interest in the use of more abundant and cost-effective metals like nickel and copper. These metals often exhibit unique reactivity profiles and can catalyze transformations that are challenging for palladium.

Nickel catalysts have shown great promise in the cross-coupling of (hetero)aryl halides, including bromopyridines. Nickel catalysis can sometimes offer different selectivity compared to palladium and can be more effective for the activation of less reactive C-Cl bonds. For instance, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in organic synthesis and continue to be developed for the formation of C-N, C-O, and C-S bonds with halopyridines. Copper catalysis is often favored for reactions involving heteroatom nucleophiles. The addition of copper(II) oxide has been shown to greatly promote the palladium-catalyzed cross-coupling of pyridine methylstannanes with ortho-bromoacetanilides, indicating the potential for synergistic effects between different metals. researchgate.net

Radical Reactions and C-H Functionalization of Pyridine Systems

The direct functionalization of C-H bonds and the use of radical intermediates represent cutting-edge areas in organic synthesis, offering more atom-economical and environmentally friendly alternatives to traditional cross-coupling methods.

Investigations into Visible-Light-Induced Radical Processes

Visible-light photoredox catalysis has emerged as a powerful platform for the generation of radical species under mild conditions. This approach has been successfully applied to the functionalization of pyridine derivatives. By using a photosensitizer that can be excited by visible light, it is possible to initiate single-electron transfer (SET) processes with halopyridines or other precursors, leading to the formation of pyridyl radicals. These radicals can then participate in a variety of bond-forming reactions.

For example, visible-light-induced deoxygenation of pyridyl ethers has been reported, where the generated benzylic radicals react with allyl or alkenyl sulfones to afford a range of coupling products. nih.gov This process operates through a reductive quenching cycle. nih.gov Another study demonstrated a metal-free, visible-light-induced radical-radical cross-coupling between hydroxamic acid derivatives and pyridine derivatives. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Features | Reference |

| Pyridyl ether | Allyl/Alkenyl sulfone | Visible light, photosensitizer | Allylated/Vinylated pyridines | Deoxygenative functionalization, reductive quenching cycle | nih.gov |

| Hydroxamic acid derivative | Pyridine derivative | Visible light | Pyridin-2-ylmethanamine derivatives | Metal-free, mild conditions, 1,2-hydrogen atom transfer | rsc.org |

Recent Developments in Direct C-H Functionalization Methodologies

Direct C-H functionalization of pyridines is a highly desirable transformation that avoids the need for pre-functionalized starting materials. rsc.org However, the inherent electronic properties of the pyridine ring and the coordinating nature of the nitrogen atom pose significant challenges. rsc.orgeurekaselect.com The nitrogen atom can coordinate to the metal catalyst, deactivating it or leading to undesired side reactions.

Despite these challenges, several strategies have been developed to achieve direct C-H functionalization of pyridines. eurekaselect.com These include:

Transient Directing Groups: In this approach, a temporary directing group is installed to guide the catalyst to a specific C-H bond, and is subsequently removed.

N-Oxide Strategy: The pyridine nitrogen is oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and can direct functionalization to the C2 and C6 positions. eurekaselect.com

Ligand Development: The design of specialized ligands that can overcome the coordinating effect of the pyridine nitrogen is an active area of research.

Metal-Free C-H Functionalization: Recent efforts have focused on developing metal-free methods, often involving radical or pericyclic reactions, for the direct functionalization of pyridine C-H bonds. researchgate.net

The selective functionalization of the C4-position and the more challenging meta-positions (C3 and C5) are areas of ongoing investigation. nih.gov

Computational and Quantum Chemical Investigations of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction pathways, calculate activation energies, and rationalize observed selectivities in metal-catalyzed and radical reactions involving pyridine derivatives. researchgate.netrsc.orgresearchgate.net

For cross-coupling reactions, computational studies can provide insights into the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These studies can help to understand the role of ligands, the influence of substituents on the pyridine ring, and the origins of regioselectivity. For instance, computational work can rationalize the preferential reactivity of the C2-position in 2,3-dibromopyridines.

In the realm of radical reactions, computational methods can be used to model the generation of radical intermediates, their stability, and their subsequent reaction pathways. This is particularly valuable for understanding the complex mechanisms of photoredox-catalyzed reactions.

Quantum chemical investigations can also aid in the design of new catalysts and reagents with improved reactivity and selectivity. oregonstate.edu By providing a detailed atomistic picture of the reaction, computational studies can guide experimental efforts and accelerate the discovery of novel synthetic transformations. researchgate.net

Application of Density Functional Theory (DFT) for Reactivity and Selectivity Predictions

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules, including pyridine derivatives. researchgate.netelectrochemsci.orgnih.gov By calculating various quantum chemical parameters, DFT allows for the prediction of how and where a molecule is likely to react. For analogs of this compound, such as other halogenated and ester-substituted pyridines, DFT provides crucial insights into their chemical behavior.

The core of this analysis lies in the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. electrochemsci.orgnih.gov

Detailed DFT studies on pyridine derivatives provide specific values for these and other reactivity descriptors. For instance, a study on ethyl 5-amino-2-bromoisonicotinate, an analog with both bromo and ethyl ester functionalities, calculated the HOMO-LUMO energy gap to be 4.0931 eV. nih.gov Another investigation on ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl]acetate, which also features an ethyl acetate group on a pyridine ring, employed DFT to analyze its electronic properties and reactive sites. researchgate.net

Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), further quantify a molecule's reactivity. nih.govorientjchem.org Hardness (η) measures resistance to change in electron distribution, with more stable molecules being "harder." orientjchem.org Conversely, softness (S) is the reciprocal of hardness and indicates higher reactivity. orientjchem.org The electrophilicity index (ω) quantifies the energy stabilization when the molecule accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. researchgate.netacs.org For substituted pyridines, the electronegative nitrogen atom and electron-withdrawing groups like halogens significantly influence the MEP and, consequently, the regioselectivity of reactions like nucleophilic aromatic substitution. stackexchange.comyoutube.com

The table below presents quantum chemical reactivity descriptors calculated for an analog, ethyl 5-amino-2-bromoisonicotinate, using DFT at the B3LYP/6–311+G(d,p) level. nih.gov

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2700 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1769 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | 4.0931 | Indicator of chemical reactivity and stability. |

| Ionization Potential | I | 6.2700 | Energy required to remove an electron. |

| Electron Affinity | A | 2.1769 | Energy released when an electron is added. |

| Electronegativity | χ | 4.2234 | Measure of the ability to attract electrons. |

| Chemical Hardness | η | 2.0465 | Measure of resistance to charge transfer. |

| Chemical Softness | S | 0.2440 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | 4.3580 | Measure of electrophilic power. |

Data sourced from a DFT study on Ethyl 5-amino-2-bromoisonicotinate. nih.gov

These theoretical calculations are crucial for predicting the most favorable sites for nucleophilic attack on the pyridine ring, which is particularly relevant for di-halogenated compounds like this compound. The electron-withdrawing nature of the bromine atoms and the nitrogen heteroatom creates electron-deficient carbon centers, typically at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic substitution. stackexchange.comyoutube.com DFT helps to refine these predictions by quantifying the reactivity at each specific position.

Kinetic and Thermodynamic Analyses of Pyridine Transformations

Kinetic and thermodynamic analyses provide fundamental understanding of the feasibility, rate, and reaction pathways of chemical transformations involving pyridine derivatives. Such studies distinguish between products that are formed fastest (kinetic control) and those that are most stable (thermodynamic control). ekb.egyoutube.com

For pyridine systems, these analyses are often applied to nucleophilic aromatic substitution (SNAr) reactions, a key transformation for halo-pyridines. The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a high-energy anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (e.g., a bromide ion). stackexchange.comyoutube.com The stability of this intermediate is a critical factor determining the reaction rate. stackexchange.com Resonance forms that place the negative charge on the electronegative nitrogen atom provide significant stabilization, which is why nucleophilic attack is favored at the C2 and C4 positions relative to the nitrogen. stackexchange.com

Kinetic studies experimentally determine reaction rates and activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. A study on the polymerization kinetics of triazine-based benzoxazine (B1645224) monomers containing pyridine and bromine substituents utilized differential scanning calorimetry (DSC) to determine activation energies using the Kissinger and Ozawa methods. acs.org The results showed how subtle changes in molecular structure, such as bromine substitution, alter the polymerization kinetics. acs.org

| Monomer System | Activation Energy (Ea) - Kissinger (kJ/mol) | Activation Energy (Ea) - Ozawa (kJ/mol) |

|---|---|---|

| Triazine-Aniline Benzoxazine | 96.1 | 101.3 |

| Triazine-Aniline Benzoxazine (Brominated) | 94.7 | 99.5 |

| Triazine-Pyridine Benzoxazine | 89.3 | 94.6 |

| Triazine-Pyridine Benzoxazine (Brominated) | 88.1 | 92.7 |

Data sourced from a kinetic study on the polymerization of benzoxazine monomers, illustrating the effect of pyridine and bromine moieties on activation energy. acs.org

Computational chemistry complements experimental work by calculating thermodynamic and kinetic parameters for proposed reaction pathways. ekb.eg Thermodynamic calculations determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether a transformation is exothermic/endothermic and spontaneous. Kinetic calculations model the transition states to determine activation barriers. ekb.eg For example, a computational study of the dissociation of propylene (B89431) glycol ethyl ether investigated various reaction pathways, calculating activation barriers and determining that the most plausible route was the one with the lowest activation energy. ekb.eg

In the context of this compound, a kinetic and thermodynamic analysis would be essential to predict the selectivity of nucleophilic substitution. With two bromine atoms at adjacent positions (C2 and C3), the question of which bromine is more readily substituted by a nucleophile arises. A comprehensive analysis would involve calculating the activation energies for nucleophilic attack at both the C2 and C3 positions. The pathway with the lower activation barrier would represent the kinetically favored product, while the relative stabilities of the final substituted products would determine the thermodynamic outcome.

Synthetic Utility As a Building Block in Complex Chemical Synthesis

Precursor Role for Advanced Heterocyclic Scaffolds and Ring Systems

Information not available in the surveyed scientific literature.

Integration into the Construction of Diversified Compound Libraries

Information not available in the surveyed scientific literature.

Contribution to the Synthesis of Specific Pyridine-Containing Target Molecules

Information not available in the surveyed scientific literature.

Analytical Methodologies in Research on Ethyl 2,3 Dibromopyridine 6 Acetate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a fundamental tool in the study of "Ethyl 2,3-dibromopyridine-6-acetate," providing detailed information about its molecular structure and behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for gaining insight into the reaction mechanisms involving "this compound." By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. This temporal data is essential for understanding the kinetics and pathways of a reaction. ed.ac.uk

In mechanistic studies, ¹H and ¹³C NMR are commonly employed to identify the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of peaks provide a wealth of structural information. For instance, the disappearance of signals corresponding to the starting material and the concurrent emergence of new signals can confirm the transformation of "this compound" into a new chemical entity. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further establish the connectivity between atoms in complex product molecules.

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of research on "this compound," MS is invaluable for confirming the molecular weight of the compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule.

During a chemical reaction, aliquots can be taken at various time points and analyzed by MS to monitor the progress. The decrease in the intensity of the ion corresponding to "this compound" and the increase in the intensity of ions corresponding to the products provide a clear picture of the reaction's advancement.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its various functional groups. The ester group, for example, will show a strong carbonyl (C=O) stretching vibration. vscht.cz The aromatic pyridine (B92270) ring and the carbon-bromine bonds will also have distinct absorptions in the fingerprint region of the spectrum. libretexts.org

By comparing the IR spectrum of the starting material with that of the reaction products, chemists can identify changes in the functional groups. For example, if "this compound" undergoes a reaction that modifies the ester group, the characteristic C=O stretch will either shift or disappear, and new peaks corresponding to the new functional group will appear.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) (Typical) |

| C-H (alkane) | 2850-3000 |

| C=O (ester) | 1735-1750 |

| C-O (ester) | 1000-1300 |

| C=C, C=N (aromatic ring) | 1400-1600 |

| C-Br | 500-600 |

This table presents typical IR absorption ranges for the functional groups present in this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential technique for separating the components of a mixture and assessing the purity of a compound. In the study of "this compound," both gas and liquid chromatography play vital roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. pjps.pk In research involving "this compound," GC-MS can be used to separate and identify volatile products that may be formed during a reaction. jocpr.com

The gas chromatogram provides information on the number of components in a mixture and their relative amounts, while the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification. researchgate.net This technique is highly sensitive and can detect even trace amounts of byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com For a non-volatile compound like "this compound," HPLC is the preferred method for purity assessment and analysis.

X-ray Crystallography Data for this compound Not Publicly Available

Extensive research for crystallographic data on the chemical compound this compound has concluded that detailed information regarding its absolute structure as determined by X-ray crystallography is not available in the public domain.

Searches for peer-reviewed scientific literature and entries in crystallographic databases did not yield any specific studies that have reported the crystal structure of this compound. Consequently, essential data required for a thorough analysis, such as unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, are not accessible. This information is fundamental for discussing the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, which are critical for a complete understanding of its solid-state conformation.

While information exists for structurally related compounds, these are not substitutes for the specific data on this compound. The precise placement of the bromine atoms and the ethyl acetate (B1210297) group on the pyridine ring significantly influences the crystal packing and molecular geometry. Without experimental X-ray diffraction data, any discussion on the absolute structure of this specific compound would be purely speculative.

Therefore, the section on "X-ray Crystallography for Absolute Structure Determination," including the requisite data tables and detailed research findings, cannot be provided at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2,3-dibromopyridine-6-acetate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via bromination of pyridine derivatives followed by esterification. For example, bromination of ethyl nicotinate using bromine in acetic acid under controlled temperature (0–5°C) may yield the dibrominated product. Optimization involves adjusting stoichiometry (e.g., molar ratios of Br₂), reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring intermediates with TLC and confirming regioselectivity via -NMR (e.g., coupling constants for bromine substitution patterns) is critical .

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer : Use a combination of spectroscopic techniques:

- - and -NMR : Identify aromatic proton environments (e.g., deshielded peaks at δ 8.0–8.5 ppm for pyridine protons) and ester carbonyl signals (~δ 170 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine atoms.

- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values.

- Melting Point : Compare with literature values if available.

- Proper documentation of these steps aligns with academic standards for reproducibility and validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of pyridine-acetate derivatives?

- Methodological Answer : Regioselectivity discrepancies may arise from competing electrophilic substitution pathways. To address this:

- Perform DFT (Density Functional Theory) calculations to predict bromination sites based on electron density maps.

- Use X-ray crystallography to unambiguously determine substitution patterns in crystalline intermediates.

- Compare experimental -NMR data with simulated spectra (e.g., using ACD/Labs or MestReNova) for proposed regioisomers.

Q. What strategies are effective for incorporating this compound into palladium-catalyzed cross-coupling reactions?

- Methodological Answer : This compound serves as a precursor for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromine activation.

- Base Optimization : Test K₂CO₃, Cs₂CO₃, or organic bases (e.g., Et₃N) to enhance coupling efficiency.

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for solubility, but avoid degradation of ester groups.

- Post-Reaction Analysis : Monitor debromination byproducts via LC-MS and quantify yields using internal standards (e.g., anthracene).

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 4 weeks and analyze degradation (e.g., hydrolysis of ester groups via HPLC).

- Light Sensitivity : Expose to UV light (300–400 nm) and monitor bromine loss via ICP-MS.

- Solution Stability : Test in common solvents (DMSO, ethanol) at −20°C, 4°C, and room temperature.

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing inconsistencies in synthetic yield data for this compound?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to identify significant variables (e.g., catalyst loading, solvent purity). Use Grubbs’ test to detect outliers in replicate experiments. For reproducibility, report confidence intervals (95% CI) and standard deviations in publications. Raw datasets should be archived in supplementary materials .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- In Vitro Assays : Test against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET assays.

- SAR (Structure-Activity Relationship) Studies : Synthesize analogs (e.g., varying bromine positions or ester groups) and correlate modifications with IC₅₀ values.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.